molecular formula C13H20N2 B1351803 N,N-Dimethyl[2-(2-pyrrolidinyl)phenyl]methanamine CAS No. 881041-86-7

N,N-Dimethyl[2-(2-pyrrolidinyl)phenyl]methanamine

Cat. No.: B1351803
CAS No.: 881041-86-7
M. Wt: 204.31 g/mol
InChI Key: PAZYNRGJYVNSPV-UHFFFAOYSA-N
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Description

N,N-Dimethyl[2-(2-pyrrolidinyl)phenyl]methanamine is a chemical compound that features a pyrrolidine ring attached to a phenyl group, with a dimethylamine substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dimethyl[2-(2-pyrrolidinyl)phenyl]methanamine typically involves the reaction of 2-(2-pyrrolidinyl)phenylmethanamine with dimethylamine. The reaction is usually carried out under controlled conditions to ensure the desired product is obtained with high purity and yield. Common reagents used in this synthesis include dimethylamine hydrochloride and a suitable base such as sodium hydroxide or potassium carbonate.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to maximize efficiency and minimize waste. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH are crucial for the successful industrial production of this compound.

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl[2-(2-pyrrolidinyl)phenyl]methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of N,N-dimethyl[2-(2-pyrrolidinyl)phenyl]methanone.

    Reduction: Formation of N,N-dimethyl[2-(2-pyrrolidinyl)phenyl]methanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N,N-Dimethyl[2-(2-pyrrolidinyl)phenyl]methanamine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N,N-Dimethyl[2-(2-pyrrolidinyl)phenyl]methanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N,N-Dimethyl-2-propanamine
  • N,N-Dimethyl-1-propanamine
  • N,N-Dimethyl-2-butanamine

Uniqueness

N,N-Dimethyl[2-(2-pyrrolidinyl)phenyl]methanamine is unique due to the presence of the pyrrolidine ring, which imparts specific steric and electronic properties. This makes it distinct from other dimethylamine derivatives and can influence its reactivity and interactions with biological targets.

Properties

IUPAC Name

N,N-dimethyl-1-(2-pyrrolidin-2-ylphenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2/c1-15(2)10-11-6-3-4-7-12(11)13-8-5-9-14-13/h3-4,6-7,13-14H,5,8-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAZYNRGJYVNSPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1=CC=CC=C1C2CCCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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